N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(pyridin-3-yl)acetamide
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Overview
Description
“N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(pyridin-3-yl)acetamide” is a synthetic organic compound that features a complex molecular structure It is characterized by the presence of a fluoropyrimidine moiety, a cyclohexyl ring, and a pyridinyl acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(pyridin-3-yl)acetamide” typically involves multiple steps:
Formation of the Fluoropyrimidine Moiety: This can be achieved through nucleophilic substitution reactions where a fluorine atom is introduced into the pyrimidine ring.
Cyclohexyl Ring Functionalization: The cyclohexyl ring is functionalized to introduce the necessary substituents, often through hydrogenation or other reduction reactions.
Coupling Reactions: The fluoropyrimidine and cyclohexyl intermediates are coupled using reagents such as coupling agents (e.g., EDC, DCC) under specific conditions (e.g., temperature, solvent).
Formation of the Acetamide Group:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridinyl or cyclohexyl moieties.
Reduction: Reduction reactions can be used to modify the functional groups on the cyclohexyl ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the fluoropyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: It may be investigated for its biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine
Therapeutic Potential: The compound could be explored for its potential as a therapeutic agent in treating various diseases.
Industry
Material Science: It may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(pyridin-3-yl)acetamide” would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes, receptor antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-((1r,4r)-4-((5-chloropyrimidin-2-yl)oxy)cyclohexyl)-2-(pyridin-3-yl)acetamide
- N-((1r,4r)-4-((5-bromopyrimidin-2-yl)oxy)cyclohexyl)-2-(pyridin-3-yl)acetamide
Uniqueness
The uniqueness of “N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(pyridin-3-yl)acetamide” lies in the presence of the fluorine atom in the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity compared to its chloro or bromo analogs.
Properties
IUPAC Name |
N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-2-pyridin-3-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c18-13-10-20-17(21-11-13)24-15-5-3-14(4-6-15)22-16(23)8-12-2-1-7-19-9-12/h1-2,7,9-11,14-15H,3-6,8H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOJVMKFIIAPNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CC2=CN=CC=C2)OC3=NC=C(C=N3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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